molecular formula C11H13N3S B13240263 3,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

3,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Cat. No.: B13240263
M. Wt: 219.31 g/mol
InChI Key: UBRWQARCIRDDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an aniline derivative characterized by a 3,4-dimethyl-substituted aromatic ring and a 1,2,3-thiadiazole moiety linked via a methylene group. The thiadiazole ring, a heterocyclic system containing sulfur and nitrogen, is known for its electron-withdrawing properties and role in enhancing biological activity, particularly in agrochemicals and pharmaceuticals .

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

3,4-dimethyl-N-(thiadiazol-4-ylmethyl)aniline

InChI

InChI=1S/C11H13N3S/c1-8-3-4-10(5-9(8)2)12-6-11-7-15-14-13-11/h3-5,7,12H,6H2,1-2H3

InChI Key

UBRWQARCIRDDSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CSN=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 3,4-dimethylaniline with a suitable thiadiazole precursor. One common method involves the use of 1,2,3-thiadiazole-4-carbaldehyde, which reacts with 3,4-dimethylaniline in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Mechanism of Action

The mechanism by which 3,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline exerts its effects is primarily through interaction with biological macromolecules. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with metal ions suggests a role in metal ion homeostasis and enzyme inhibition.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications
3,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline 3,4-dimethyl, thiadiazole C₁₁H₁₃N₃S ~219.3* High lipophilicity, polarizable Agrochemicals, ligands
3,4-Dimethyl-N-(3-nitrobenzylidene)aniline 3,4-dimethyl, nitrobenzyl C₁₅H₁₃N₃O₂ 283.29 Strong electron-withdrawing Metal complex ligands
2-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline 2-methyl, thiadiazole C₁₀H₁₁N₃S 205.28 Moderate steric hindrance Bioactive intermediates

*Calculated based on analogous compounds.

Research Findings and Discussion

  • Structural Analysis : Crystallographic studies of related compounds, such as nitrobenzylidene derivatives, have utilized programs like SHELX and ORTEP for refinement and visualization . These tools may aid in resolving the conformational flexibility of the thiadiazole-methyl linkage in the target compound.
  • Synthetic Pathways : The synthesis of thiadiazole-aniline derivatives typically involves nucleophilic substitution or condensation reactions. For example, the 2-methyl analog (CAS 1157057-43-6) is synthesized via alkylation of 1,2,3-thiadiazole-4-methanamine with 2-methylaniline derivatives .
  • Biological Relevance : Thiadiazole-containing compounds are often explored for their herbicidal activity, with substituent positioning (e.g., 3,4-dimethyl vs. 2-methyl) modulating target specificity and potency.

Biological Activity

3,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a compound that integrates a thiadiazole ring with an aniline moiety, characterized by methyl substitutions at the 3 and 4 positions. This unique structure contributes to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. The molecular formula for this compound is C11H13N3SC_{11}H_{13}N_{3}S, with a molecular weight of approximately 219.31 g/mol.

Synthesis

The synthesis of 3,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 3,4-dimethylaniline with a thiadiazole precursor such as 1,2,3-thiadiazole-4-carboxaldehyde. This reaction is usually performed under acidic conditions and may require refluxing to ensure complete conversion. Catalysts can be employed to enhance yield.

Antimicrobial and Antifungal Properties

Research indicates that 3,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline exhibits significant antimicrobial and antifungal activities. Preliminary studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , as well as certain fungal pathogens .

Microbial Strain Activity Observed
Staphylococcus aureusEffective
Escherichia coliEffective
Candida albicansModerate activity observed

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties , potentially inducing apoptosis in cancer cells. The mechanisms underlying its anticancer activity involve disrupting cellular processes essential for cancer cell survival and proliferation .

Case Studies

Several studies have been conducted to evaluate the biological activity of thiadiazole derivatives similar to 3,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline:

  • Antimicrobial Activity Study : A study demonstrated that derivatives containing the thiadiazole moiety exhibited broad-spectrum antimicrobial activity. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria and showed promising results .
  • Cytotoxicity Assay : In vitro tests on various cancer cell lines revealed that compounds related to thiadiazoles could inhibit cell growth significantly. For instance, one derivative showed an IC50 value of approximately 92.4 μM against multiple cancer cell lines .

The biological activities of 3,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline are attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures may inhibit enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through various signaling mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.